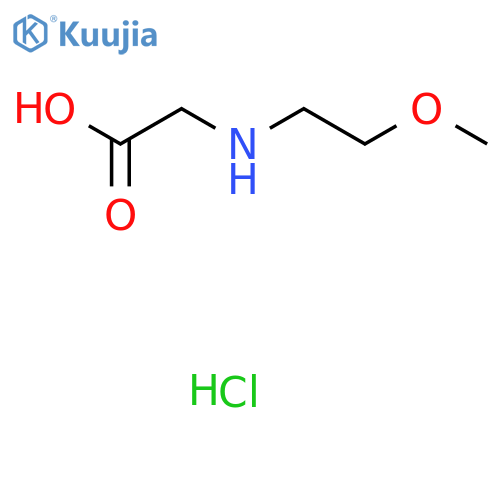

Cas no 1311313-64-0 (2-(2-methoxyethyl)aminoacetic acid hydrochloride)

2-(2-methoxyethyl)aminoacetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-[(2-methoxyethyl)amino]acetic acid hydrochloride

- 2-(2-methoxyethylamino)acetic acid;hydrochloride

- 2-((2-METHOXYETHYL)AMINO)ACETIC ACID HCL

- 2-((2-Methoxyethyl)amino)acetic acid hydrochloride

- W16095

- Z1276446903

- MFCD18917286

- SY190939

- 1311313-64-0

- EN300-77920

- DS-018078

- 2-((2-METHOXYETHYL)AMINO)ACETICACIDHCL

- AKOS026743125

- AS-68561

- 2-(2-methoxyethyl)aminoacetic acid hydrochloride

-

- MDL: MFCD18917286

- インチ: 1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H

- InChIKey: XBCWQWKHOGWBDA-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)CCNCC(=O)O

計算された属性

- せいみつぶんしりょう: 169.0505709g/mol

- どういたいしつりょう: 169.0505709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 5

- 複雑さ: 84.3

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6

2-(2-methoxyethyl)aminoacetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D773477-1g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 1g |

$650 | 2024-06-06 | |

| Enamine | EN300-77920-10.0g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95.0% | 10.0g |

$3777.0 | 2025-02-22 | |

| Enamine | EN300-77920-1.0g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95.0% | 1.0g |

$466.0 | 2025-02-22 | |

| 1PlusChem | 1P01AIYV-5g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 5g |

$1610.00 | 2023-12-22 | |

| Aaron | AR01AJ77-100mg |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 100mg |

$248.00 | 2025-03-30 | |

| A2B Chem LLC | AV69959-2.5g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 2.5g |

$1067.00 | 2024-04-20 | |

| A2B Chem LLC | AV69959-100mg |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 100mg |

$206.00 | 2024-04-20 | |

| A2B Chem LLC | AV69959-500mg |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 500mg |

$418.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D773477-2.5g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 2.5g |

$1515 | 2025-02-19 | |

| eNovation Chemicals LLC | D773477-1g |

2-[(2-methoxyethyl)amino]acetic acid hydrochloride |

1311313-64-0 | 95% | 1g |

$725 | 2025-02-20 |

2-(2-methoxyethyl)aminoacetic acid hydrochloride 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

2-(2-methoxyethyl)aminoacetic acid hydrochlorideに関する追加情報

Introduction to 2-(2-methoxyethyl)aminoacetic acid hydrochloride (CAS No. 1311313-64-0)

2-(2-methoxyethyl)aminoacetic acid hydrochloride, with the chemical formula C7H14ClNO3, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This zwitterionic derivative combines the properties of amino acids and amine alcohols, making it a versatile intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo applications.

The compound's structure features a 2-methoxyethyl side chain attached to an aminoacetic acid backbone, which imparts unique physicochemical properties. The methoxy group increases the hydrophobicity of the molecule, while the aminoacetic acid moiety provides basicity and chelating capabilities. These characteristics make it a valuable building block for drug design, particularly in the development of protease inhibitors and enzyme substrates.

Recent advancements in medicinal chemistry have highlighted the potential of 2-(2-methoxyethyl)aminoacetic acid hydrochloride in modulating biological pathways. For instance, studies have demonstrated its role as a precursor in the synthesis of novel kinase inhibitors, which are critical in oncology research. The compound's ability to interact with metal ions and form stable complexes has also been exploited in diagnostic imaging agents, where its chelating properties are leveraged to enhance contrast resolution.

In drug discovery pipelines, 2-(2-methoxyethyl)aminoacetic acid hydrochloride serves as a key intermediate in the preparation of peptidomimetics. These mimetics are designed to mimic the bioactivity of natural peptides while avoiding their metabolic instability. The compound's structural flexibility allows for modifications that can fine-tune pharmacokinetic profiles, including solubility and bioavailability. Such attributes are particularly important in the development of oral formulations and targeted drug delivery systems.

Furthermore, research has explored the application of 2-(2-methoxyethyl)aminoacetic acid hydrochloride in regenerative medicine. Its ability to promote cell proliferation and tissue repair has been observed in preclinical studies involving stem cell therapies. The compound's zwitterionic nature facilitates interactions with biological matrices, making it an effective candidate for scaffold-based tissue engineering applications.

The synthesis of 2-(2-methoxyethyl)aminoacetic acid hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. Advances in catalytic methods have improved yield and purity, making large-scale production more feasible. Green chemistry principles have also been applied to minimize waste and energy consumption, aligning with sustainable pharmaceutical manufacturing practices.

From a pharmacological perspective, 2-(2-methoxyethyl)aminoacetic acid hydrochloride exhibits moderate basicity, which influences its binding affinity to target enzymes and receptors. This property is particularly relevant in the design of charged ligands that require precise electrostatic interactions for efficacy. Computational modeling has been instrumental in predicting binding modes and optimizing molecular structure for improved drug-like characteristics.

The compound's stability under various conditions has been thoroughly evaluated through spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm its structural integrity under physiological pH ranges and storage conditions, ensuring reliability in experimental applications. Additionally, its compatibility with high-performance liquid chromatography (HPLC) has made it a preferred standard for quality control assays.

In conclusion, 2-(2-methoxyethyl)aminoacetic acid hydrochloride (CAS No. 1311313-64-0) is a multifunctional compound with broad applications across pharmaceutical research and biotechnology. Its unique structural features enable diverse chemical modifications, making it indispensable in drug development initiatives aimed at treating chronic diseases and enhancing therapeutic outcomes.

1311313-64-0 (2-(2-methoxyethyl)aminoacetic acid hydrochloride) 関連製品

- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)

- 1823037-79-1(2-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde)

- 1936286-30-4(3-amino-1-(1,2,5-thiadiazol-3-yl)methyl-1,4-dihydropyridin-4-one)

- 2229607-69-4(4-(2-methyl-2H-indazol-3-yl)butanal)

- 635-21-2(5-Chloroanthranilic Acid)

- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)

- 1954-91-2(3-Hydroxybutyranilide)

- 921512-56-3(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-2,5-dimethylbenzene-1-sulfonamide)